molecular formula C14H19FN4O2 B2523763 N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide CAS No. 920160-75-4

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide

Cat. No. B2523763
CAS RN: 920160-75-4
M. Wt: 294.33
InChI Key: BBARBIPNELGAEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, also known as FMOX, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMOX belongs to the class of oxalamides, which are known for their diverse biological activities.

Scientific Research Applications

Sigma Ligands Affinity and Selectivity

A study explored the synthesis of compounds, including those with structures related to N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, highlighting their high affinity for sigma 1 and sigma 2 binding sites. The introduction of fluorophenyl substituents yielded very selective sigma 2 ligands with subnanomolar affinity, indicating potential applications in exploring sigma receptor functions and implications in various neurological and psychiatric disorders (Perregaard, Moltzen, Meier, & Sanchez, 1995).

Orexin Receptor Mechanisms in Binge Eating

Research into compounds structurally similar to N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, such as GSK1059865, examined their role as selective orexin-1 receptor antagonists. This study revealed their potential in reducing compulsive food consumption in a binge-eating model in rats, suggesting therapeutic applications in eating disorders with a compulsive component (Piccoli et al., 2012).

Antimicrobial Activities of Related Compounds

A study on the synthesis of eperezolid-like molecules, including derivatives structurally related to N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, evaluated their antimicrobial activities. These compounds displayed significant anti-Mycobacterium smegmatis activity, highlighting their potential in antimicrobial therapy (Yolal et al., 2012).

Novel Synthetic Approaches

Research into novel synthetic approaches for oxalamides, related to N1-(3-fluoro-4-methylphenyl)-N2-(4-methylpiperazin-1-yl)oxalamide, provided new methodologies for synthesizing N-(carboxyaryl)aryloxalamides and oxalmonoamides. This work opens up possibilities for the development of new compounds with potential biological activities (Mamedov et al., 2016).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-N'-(4-methylpiperazin-1-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2/c1-10-3-4-11(9-12(10)15)16-13(20)14(21)17-19-7-5-18(2)6-8-19/h3-4,9H,5-8H2,1-2H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBARBIPNELGAEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NN2CCN(CC2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.